molecular formula C9H8Cl2O2 B13682035 4-(Dichloromethyl)phenyl Acetate

4-(Dichloromethyl)phenyl Acetate

Cat. No.: B13682035
M. Wt: 219.06 g/mol
InChI Key: NMYPTGHHHZRUSD-UHFFFAOYSA-N
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Description

4-(Dichloromethyl)phenyl Acetate is an organic compound characterized by the presence of a dichloromethyl group attached to a phenyl ring, which is further esterified with an acetate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dichloromethyl)phenyl Acetate typically involves the esterification of 4-(Dichloromethyl)phenol with acetic anhydride or acetyl chloride. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

[ \text{4-(Dichloromethyl)phenol} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as zinc iodide can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

4-(Dichloromethyl)phenyl Acetate undergoes various chemical reactions, including:

    Oxidation: The dichloromethyl group can be oxidized to form a carboxylic acid.

    Reduction: The dichloromethyl group can be reduced to a methyl group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) can be used under basic conditions.

Major Products Formed

    Oxidation: 4-(Dichloromethyl)benzoic acid

    Reduction: 4-Methylphenyl acetate

    Substitution: Various substituted phenyl acetates depending on the nucleophile used

Scientific Research Applications

4-(Dichloromethyl)phenyl Acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development due to its unique structural properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dichloromethyl)phenyl Acetate involves its interaction with specific molecular targets and pathways. The dichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Dichloromethyl)phenyl Acetate is unique due to the presence of the dichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

[4-(dichloromethyl)phenyl] acetate

InChI

InChI=1S/C9H8Cl2O2/c1-6(12)13-8-4-2-7(3-5-8)9(10)11/h2-5,9H,1H3

InChI Key

NMYPTGHHHZRUSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(Cl)Cl

Origin of Product

United States

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